molecular formula C29H28FN3O5S B11075772 Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11075772
M. Wt: 549.6 g/mol
InChI Key: NHWMEFFENYBCIR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an ethoxyphenyl group, a fluorobenzyl group, and a thioxoimidazolidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with a thioamide under controlled conditions to form the thioxoimidazolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thioxoimidazolidinone intermediate.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with an ethoxyphenyl amine, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(2-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of a thioxoimidazolidinone core with both ethoxyphenyl and fluorobenzyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H28FN3O5S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-37-23-15-11-21(12-16-23)31-26(34)17-25-27(35)33(22-13-9-19(10-14-22)28(36)38-4-2)29(39)32(25)18-20-7-5-6-8-24(20)30/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,34)

InChI Key

NHWMEFFENYBCIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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